molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No. B1294403
CAS RN: 426-65-3
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pentafluoropropionate is a chemical compound that has been explored for its utility as a source of pentafluoroethyl groups in various synthetic applications. It serves as an economical and useful pentafluoroethyl source, particularly in the synthesis of pentafluoroethyl copper (CuC2F5), which can be used for pentafluoroethylation of arylboronic acids and aryl bromides .

Synthesis Analysis

The synthesis of pentafluoroethyl copper from ethyl pentafluoropropionate involves the use of a cuprate reagent. This method is advantageous due to the low cost and operational simplicity of the reagents, as well as the virtually quantitative yield of the CuC2F5 reagent. The synthesized CuC2F5 has been successfully applied to pentafluoroethylate aromatic compounds in good-to-excellent yields, demonstrating the practicality of ethyl pentafluoropropionate as a precursor in large-scale operations .

Molecular Structure Analysis

While the molecular structure of ethyl pentafluoropropionate itself is not directly discussed in the provided papers, related compounds such as pentafluorophenyl (PFP) acrylate and S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate have been characterized using techniques like NMR, MS, IR, and X-ray diffraction, which could be applied to ethyl pentafluoropropionate for detailed structural analysis .

Chemical Reactions Analysis

Ethyl pentafluoropropionate is a versatile reagent in the formation of various fluorinated compounds. For instance, it is used in the synthesis of CuC2F5 for further chemical transformations . Additionally, related fluorinated compounds have been synthesized from precursors like ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which can form a diverse set of trifluoromethyl heterocycles . The reactivity of similar compounds, such as ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, has been studied, showing that it can react with thioacetic acid and thiols under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pentafluoropropionate are not explicitly detailed in the provided papers. However, the properties of related fluorinated compounds suggest that ethyl pentafluoropropionate would exhibit characteristics typical of fluorinated esters, such as stability and reactivity towards certain reagents. For example, PFP acrylate is described as a stable and compact bifunctional scaffold that undergoes rapid radical addition reactions . Similarly, ethyl pentafluoropropionate is likely to have unique reactivity patterns that make it suitable for use in synthetic chemistry, particularly in the introduction of fluorinated groups into organic molecules.

Scientific Research Applications

Direct Synthesis of Pentafluoroethyl Copper (CuC2F5)

  • Application Summary : Ethyl pentafluoropropionate is used as a pentafluoroethyl source in the direct synthesis of pentafluoroethyl copper (CuC2F5) .
  • Results or Outcomes : The outcome of this application is the successful synthesis of pentafluoroethyl copper (CuC2F5). No quantitative data or statistical analyses are provided in the available resources .

Synthesis of C-6 Substituted Fluoroalkenyl 2,4-Dimethoxypyrimidine Derivative

  • Application Summary : Ethyl pentafluoropropionate is used in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative .
  • Results or Outcomes : The outcome of this application is the successful synthesis of a C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative. No quantitative data or statistical analyses are provided in the available resources .

Synthesis of Europium Pentafluorinated β-Diketonate Complexes

  • Application Summary : Ethyl pentafluoropropionate is used in the synthesis of europium pentafluorinated β-diketonate complexes . These complexes have attracted attention in materials chemistry, biology, and physics due to their advantageous spectroscopic characteristics such as extremely sharp emission spectrum, millisecond lifetime, large Stokes shifts and high quantum efficiency .
  • Methods of Application : The pentafluorinated β-diketones were synthesized from 4-methoxyacetophenone or 4-Dimethylaminoacetophenone by Claisen condensation with ethyl pentafluoropropionate in the presence of sodium ethoxide in tetrahydrofuran .
  • Results or Outcomes : The synthesized europium (III) complexes were characterized by FTIR, 1 H NMR, UV–Vis, luminescence spectroscopy, elemental analysis and thermogravimetric analysis . The photoluminescence spectra of these complexes showed the typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j =\u20090–4) transitions .

Synthesis of Fluoroethylene Carbonate

  • Application Summary : Ethyl pentafluoropropionate is used in the synthesis of fluoroethylene carbonate . Fluoroethylene carbonate is a widely used electrolyte additive for lithium-ion batteries due to its ability to form a stable solid electrolyte interface on the electrode surface, which can improve the cycling performance and lifespan of the batteries .
  • Results or Outcomes : The outcome of this application is the successful synthesis of fluoroethylene carbonate. No quantitative data or statistical analyses are provided in the available resources .

Safety And Hazards

Ethyl pentafluoropropionate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFMRQAMAZKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059980
Record name Ethyl perfluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pentafluoropropionate

CAS RN

426-65-3
Record name Ethyl 2,2,3,3,3-pentafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl perfluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentafluoropropionate
Reactant of Route 2
Reactant of Route 2
Ethyl pentafluoropropionate
Reactant of Route 3
Reactant of Route 3
Ethyl pentafluoropropionate
Reactant of Route 4
Reactant of Route 4
Ethyl pentafluoropropionate
Reactant of Route 5
Reactant of Route 5
Ethyl pentafluoropropionate
Reactant of Route 6
Reactant of Route 6
Ethyl pentafluoropropionate

Citations

For This Compound
116
Citations
H Serizawa, K Aikawa, K Mikami - Organic letters, 2014 - ACS Publications
… The direct synthesis of pentafluoroethyl copper (CuC 2 F 5 ) from a cuprate reagent and ethyl pentafluoropropionate as one of the most economical and useful pentafluoroethyl sources …
Number of citations: 49 pubs.acs.org
E Bergman - The Journal of Organic Chemistry, 1958 - ACS Publications
… Ethyl trifluoroacetate, ethyl pentafluoropropionate, and ethyl heptafluoro-n-butyrate were … of ethyl pentafluoropropionate with sodium ethoxide. When ethyl pentafluoropropionate was …
Number of citations: 23 pubs.acs.org
DA Hercules, CA Parrish, TS Sayler, KT Tice… - Journal of Fluorine …, 2017 - Elsevier
… of potassium trimethylsilanolate and ethyl pentafluoropropionate. The pentafluoropropionate … same salt prepared by the silanolate method from ethyl pentafluoropropionate are ca. 80%. …
Number of citations: 24 www.sciencedirect.com
MCZ Kasuya, X Wen, K Hatanaka, K Akashi - Journal of Fluorine Chemistry, 2011 - Elsevier
… Similarly, overnight incubation in perfluoromethylcyclohexane, 1,1,1,3,3,3-hexafluoro-2-propanol, ethyl pentafluoropropionate resulted in cell death. These fluorous solvents have …
Number of citations: 8 www.sciencedirect.com
ED Bergmann, S Cohen, I Shahak - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The enol from ethyl fluoroacetate condensed with acetyl chloride, benzoyl chloride, ethyl trifluoroacetate, and ethyl pentafluoropropionate to give the P-keto-esters. Fluoroacetone and …
Number of citations: 31 pubs.rsc.org
Y Kinoshita, M Kunieda, Y Mikata, H Tamiaki - Tetrahedron Letters, 2013 - Elsevier
… The Claisen condensation was successfully applied for the reaction of 3-acetyl-chlorin with ethyl pentafluoropropionate as well as that of 3-acetyl-bacteriochlorin with ethyl …
Number of citations: 17 www.sciencedirect.com
RN Haszeldine, K Leedham - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Interaction of pentafluoropropionic acid and acetylene gave vinyl pentafluoropropionate, hydrogenation of which yielded ethyl pentafluoropropionate. Reduction of the acid with lithium …
Number of citations: 21 pubs.rsc.org
TC Hoering, JW Kennedy - Journal of the American Chemical …, 1957 - ACS Publications
… There is a large decrease in k in going from ethyl trifluoroacetate to ethyl pentafluoropropionate… Ethyl trifluoroacetate and ethyl pentafluoropropionate should be approximately the same …
Number of citations: 113 pubs.acs.org
S Krištafor, T Gazivoda, M Cetina, D Makuc… - Journal of Molecular …, 2009 - Elsevier
… (4) was synthesized by lithiation of 2,4-dimethoxy-6-methylpyrimidine (3) and subsequent reaction of thus obtained organolithium intermediate with ethyl pentafluoropropionate. The …
Number of citations: 7 www.sciencedirect.com
VN Pathak, CK Oza, R Gupta, R Tiwari… - … and reactivity in …, 2002 - Taylor & Francis
… Some 1-fluoroaryl-1,3-diketones were prepared by treatment of methyl 1-fluoroaryl ketone with ethyl acetate, ethyl fluoroacetate or ethyl pentafluoropropionate in the presence of …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.